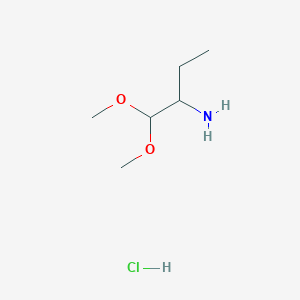
3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A significant application of this compound is found in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This process highlights its utility in creating complex molecules with potential applications in various fields, including materials science and drug discovery. For instance, Ahmad et al. (2017) successfully synthesized a series of novel pyridine derivatives, demonstrating the compound's versatility as a precursor in organic synthesis. These derivatives were studied for their potential as chiral dopants for liquid crystals, showcasing the compound's role in materials science (Ahmad et al., 2017).
Moreover, the compound's reactivity was exploited in the creation of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as reported by Abdel‐Latif et al. (2019). This study illustrates the compound's potential in generating complex heterocyclic structures with promising antibacterial properties (Abdel‐Latif et al., 2019).
Photophysical and Electrochemical Properties
Research also delves into the photophysical and electrochemical properties of related bromo-substituted pyridine compounds, which are pivotal for understanding the fundamental behaviors of such molecules in potential electronic and photonic applications. For example, the study of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents by Öncül et al. (2021) reveals how modifications in the pyridine structure can significantly influence photophysical properties, highlighting the relevance of such compounds in photocatalytic applications (Öncül et al., 2021).
Applications in Material Science
The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from derivatives of the compound showcases its potential in creating new polyelectrolytes with applications in material science. Monmoton et al. (2008) elucidated the reaction kinetics and structural properties of these polyelectrolytes, demonstrating the compound's utility in developing materials with unique electronic properties (Monmoton et al., 2008).
properties
IUPAC Name |
3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-9-3-8(4-14-5-9)6-15-2-1-10(12,13)7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDWDQIPRYTKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)





![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)